Bicyclo[3.1.1]hept-2-ene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.1.1]hept-2-ene can be synthesized through various methods, including fractional distillation of turpentine under reduced pressure . Another method involves metal-catalyzed metathesis using late transition metals such as ruthenium, which allows for the transformation of the pinene scaffold without unwanted side products .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of conifers. The compound is then purified through distillation processes .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into compounds like pinene oxide.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Substitution reactions often involve halogenation or other functional group modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Pinene oxide.
Reduction: Various hydrogenated derivatives.
Substitution: Halogenated pinenes.
Scientific Research Applications
Bicyclo[3.1.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis and as a building block for complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes. In asymmetric synthesis, it acts as a chiral reagent, facilitating the formation of enantiomerically pure compounds .
Comparison with Similar Compounds
β-Pinene: Another isomer with distinct stereochemistry and slightly different chemical properties.
Myrtenol: A derivative of this compound with an additional hydroxyl group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and derivatives .
Properties
CAS No. |
7095-82-1 |
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Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C7H10/c1-2-6-4-7(3-1)5-6/h1-2,6-7H,3-5H2 |
InChI Key |
DEVHXDJLQMAWLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1C2 |
Origin of Product |
United States |
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